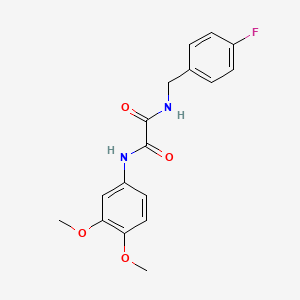

N1-(3,4-dimethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide

Description

N1-(3,4-Dimethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents: a 3,4-dimethoxyphenyl group at the N1 position and a 4-fluorobenzyl group at the N2 position. The 3,4-dimethoxy moiety is associated with enhanced solubility and metabolic stability, while the 4-fluorobenzyl group may influence receptor binding affinity due to its electronegativity and steric profile .

Properties

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4/c1-23-14-8-7-13(9-15(14)24-2)20-17(22)16(21)19-10-11-3-5-12(18)6-4-11/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYVPMNXELIDKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide typically involves the reaction of 3,4-dimethoxyaniline with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism by which N1-(3,4-dimethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide exerts its effects involves interaction with specific molecular targets. The methoxy and fluorobenzyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The compound may also influence cellular pathways by altering signal transduction mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues in Medicinal Chemistry

Oxalamides are explored for diverse therapeutic targets, including antiviral, enzyme inhibition, and anticancer activities. Key analogues include:

Table 1: Comparison of Medicinal Oxalamides

Key Observations :

- Substituent Effects : The introduction of halogens (e.g., Cl, F) at N1 enhances metabolic stability and target engagement, as seen in compound 28 . Methoxy groups (e.g., in compound 17) improve solubility but may reduce potency due to steric hindrance .

- Yield & Synthetic Feasibility : Yields for oxalamides vary widely (35–64%), influenced by steric and electronic factors during coupling reactions .

Table 2: Flavoring Oxalamides with Regulatory Approval

Key Observations :

- Safety vs. Medicinal Use: Flavoring oxalamides exhibit higher NOEL values (8–100 mg/kg/day) compared to medicinal analogues, reflecting their low toxicity and high metabolic turnover .

- Structural Determinants : The position of methoxy groups (2,4 vs. 3,4) impacts flavor potency and metabolic stability. For example, S336’s 2,4-dimethoxy configuration optimizes umami enhancement .

Biological Activity

N1-(3,4-dimethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanism of action, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 431.5 g/mol. The structure features a phenyl ring substituted with two methoxy groups and a fluorobenzyl moiety linked via an oxalamide functional group.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Preparation of 3,4-Dimethoxyaniline : This is achieved through the methylation of aniline derivatives.

- Formation of 4-Fluorobenzyl Chloride : 4-Fluorobenzyl chloride is synthesized from 4-fluorobenzaldehyde.

- Oxalamide Formation : The final compound is formed by reacting 3,4-dimethoxyaniline with 4-fluorobenzyl chloride in the presence of oxalyl chloride under controlled conditions.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. It has been identified as a potential inhibitor of histone deacetylases (HDACs), which play crucial roles in gene regulation and are implicated in various diseases, including cancer. By modulating HDAC activity, this compound may influence cellular processes such as apoptosis and cell cycle progression.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties:

- In Vitro Studies : In cell line studies, this compound has shown to induce apoptosis in cancer cells by promoting hyperacetylation of histones, leading to the activation of tumor suppressor genes and inhibition of oncogenes.

- In Vivo Studies : Animal model studies suggest that treatment with this compound can reduce tumor growth and improve survival rates in models of myelodysplastic syndromes and other cancers.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N1-(2-(4-dimethylamino)phenethyl)-N2-(4-fluorobenzoyl)oxalamide | CHFNO | Similar oxalamide structure; potential HDAC inhibitor |

| N1-(3-chloro-4-fluorophenyl)-N2-(4-dimethylaminobenzene)oxalamide | CHClFNO | Contains chlorine; different pharmacological profile |

| N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-dimethylaminopropyl)oxalamide | CHFNO | Incorporates oxazolidine; different biological activity |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Myelodysplastic Syndromes : A study demonstrated that this compound effectively reduced leukemic cell proliferation and induced differentiation in vitro.

- Solid Tumors : Another study indicated a reduction in tumor size in xenograft models treated with this compound compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.